![molecular formula C24H25ClN4OS B2434768 5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-21-5](/img/structure/B2434768.png)
5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H25ClN4OS and its molecular weight is 453. The purity is usually 95%.
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Biological Activity
The compound 5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of heterocyclic compounds with potential pharmacological applications. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and interactions with biological macromolecules.
Chemical Structure and Synthesis
The compound's structure consists of a thiazolo-triazole core linked to a benzylpiperidine moiety and a chlorophenyl group. The synthesis typically involves multi-step organic reactions that yield the target compound with high purity and yield. For example, the synthesis may follow methods similar to those used for other piperidine derivatives, which have been shown to exhibit significant biological activities .
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various derivatives of thiazolo-triazole compounds. The target compound has shown promising results against several bacterial strains, including:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak |
The compound exhibited an IC50 value comparable to established antibacterial agents, indicating its potential as a therapeutic candidate .
Enzyme Inhibition
The compound has also been tested for its ability to inhibit key enzymes involved in various biochemical pathways:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase (AChE) | Strong Inhibition | 5.12 ± 0.02 |
Urease | Strong Inhibition | 2.14 ± 0.003 |
These results suggest that the compound could serve as a lead structure for developing new enzyme inhibitors targeting neurological disorders and gastrointestinal infections .
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between the compound and target proteins. The binding affinity was assessed using software tools that simulate the interaction of the compound with active sites of enzymes like AChE and urease. The results indicated favorable interactions characterized by hydrogen bonds and hydrophobic interactions, contributing to the observed biological activities .
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties of synthesized thiazolo-triazole derivatives against clinical isolates. The target compound was among the most effective against Salmonella typhi, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
- Enzyme Inhibition Analysis : Another study focused on the enzyme inhibition profile of several derivatives including our compound. It was found that compounds with similar structural features exhibited potent AChE inhibition, suggesting a common mechanism of action within this chemical class .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its antitumor properties. Research indicates that derivatives containing the triazole ring often exhibit significant biological activity, including anticancer effects. For example, compounds similar to this one have shown efficacy against various cancer cell lines, including breast and colon cancers .
Neuropharmacology
The piperidine structure is known for its interaction with neurotransmitter systems. Studies suggest that compounds with similar frameworks can act as ligands for dopamine and serotonin receptors, potentially leading to new treatments for neurological disorders such as depression and anxiety .
Antimicrobial Activity
Compounds with thiazole and triazole structures have demonstrated antimicrobial properties. Research has highlighted their effectiveness against bacteria and fungi, making them valuable in developing new antibiotics or antifungal agents .
Synthetic Chemistry
As an intermediate in organic synthesis, this compound can facilitate the creation of more complex molecules. Its structure allows for various chemical reactions, including oxidation and substitution reactions, which are crucial in the development of new pharmaceuticals .
Case Studies
Several studies have explored the applications of compounds similar to 5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol:
- Anticancer Studies : A study published in Molecules highlighted the synthesis of triazole derivatives that exhibited potent anticancer activity against human cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
- Neuropharmacological Research : Research published in Frontiers in Pharmacology demonstrated that certain piperidine derivatives could enhance cognitive function in animal models by modulating neurotransmitter release .
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(2-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4OS/c1-16-26-24-29(27-16)23(30)22(31-24)21(19-9-5-6-10-20(19)25)28-13-11-18(12-14-28)15-17-7-3-2-4-8-17/h2-10,18,21,30H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUUEFWQOCVYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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